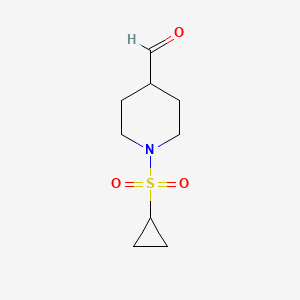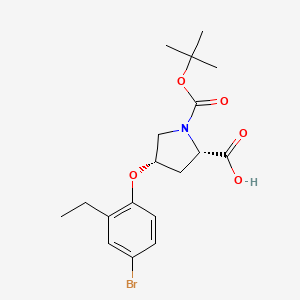
1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde” could potentially involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a cyclopropane ring, a sulfonyl group, a piperidine ring, and a carbaldehyde group. The piperidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
The chemical reactions involving “1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde” could potentially involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Intermediates in Anticancer Drugs : A study highlighted the synthesis of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which have significance as intermediates in small molecule anticancer drugs. A synthetic method yielding a total of 65% was optimized for these compounds (Wang, Tu, Han, & Guo, 2017).
Formation of Novel Compounds : Research involving 4-chlorocoumarin-3-carbaldehyde and malononitrile in the presence of piperidine led to the unexpected synthesis of a novel tricyclic chromeno[3,4-c]pyridine derivative. This demonstrates the potential of using similar compounds in creating new chemical entities (Ivanov, Angelova, Tiritiris, & Glasnov, 2014).
Cyclisation Catalysts : A study explored the use of trifluoromethanesulfonic acid as a catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines, demonstrating the role of sulfonamides in terminating cationic cyclisations. This research provides insight into the use of related compounds in catalyzing efficient formation of polycyclic systems (Haskins & Knight, 2002).
Functionalized Piperidines Synthesis : Another research investigated the catalytic role of bromodimethylsulfonium bromide in converting 1,3-dicarbonyl compounds to functionalized piperidines, which can have applications in various chemical syntheses (Khan, Parvin, & Choudhury, 2008).
Spectroscopic and Structural Analysis
Spectral Properties of Cyanine Dyes : Research involving the synthesis of dimethine cyanine dyes under solvent-free conditions with the presence of piperidine showed significant enhancement in fluorescent quantum yield in the presence of DNA. This suggests potential applications in biochemistry and molecular biology (Zhang, Wang, Nan, Tan, & Zhang, 2008).
Stereodynamics of Triflyl Substituted Compounds : A study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine revealed insights into the conformational preferences of similar compounds, providing a better understanding of their chemical behavior (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c11-7-8-3-5-10(6-4-8)14(12,13)9-1-2-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXREDLPOHMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

![3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397668.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)